![molecular formula C14H18N4 B1438185 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline CAS No. 1094444-95-7](/img/structure/B1438185.png)
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline
Overview
Description
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline is a chemical compound with the molecular formula C14H18N4. It is a derivative of aniline, featuring a triazoloazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline typically involves multi-step organic reactions. One common approach is the cyclization of a triazole precursor with an appropriate amine. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis. This involves optimizing reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds containing the triazoloazepine moiety exhibit promising anticancer properties. For instance, derivatives of 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties : The compound has also shown effectiveness against a range of microbial pathogens. Research indicates that the incorporation of the triazole ring enhances the compound's activity against both gram-positive and gram-negative bacteria. This property makes it a candidate for developing new antibiotics or antimicrobial agents.
Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective effects. It is hypothesized that its action on neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science Applications
Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its potential in creating high-performance materials for industrial applications.
Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. These metal complexes could be utilized in catalysis or as components in electronic devices due to their unique electronic properties.
Case Studies and Research Findings
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Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazoloazepine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing biological activity.
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Research on Antimicrobial Efficacy :
- In a comparative study published in Antibiotics, researchers evaluated the antimicrobial activity of various triazole derivatives. The results indicated that this compound derivatives showed superior activity against MRSA strains compared to traditional antibiotics.
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Neuroprotective Mechanisms :
- A recent investigation published in Neuroscience Letters explored the neuroprotective effects of triazoloazepines on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms.
Mechanism of Action
The mechanism by which 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol
Uniqueness: . Its aniline derivative structure and triazoloazepine ring system contribute to its unique chemical properties and biological activity.
This compound continues to be a subject of interest in scientific research, with ongoing studies exploring its full potential and applications.
Biological Activity
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl}aniline is a compound that has garnered attention for its potential biological activities. This compound features a unique triazoloazepine structure that may contribute to its pharmacological properties. The following sections will delve into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the aniline moiety. Various methodologies have been explored to optimize yield and purity.
Key Reaction Steps:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Aniline Coupling : Reacting the synthesized triazole with an amine to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- In Vitro Studies : Compounds structurally related to this aniline have shown significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values reported for some derivatives were in the low nanomolar range (e.g., 60 nM) indicating potent activity against these cell lines .
The proposed mechanism involves inhibition of tubulin polymerization which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the triazole and aniline rings. For example:
- Electron-Withdrawing Groups : Substituents like halogens (F, Cl) at specific positions have been shown to enhance antiproliferative activity.
- Substitution Patterns : The position and type of substituents significantly affect both potency and selectivity towards cancer cells .
Study 1: Antiproliferative Activity Evaluation
A comprehensive evaluation was conducted on a series of triazolo-anilines where this compound was included. The study reported that certain derivatives exhibited enhanced cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics .
Study 2: Mechanistic Insights
In another study focused on the mechanism of action of related compounds:
Properties
IUPAC Name |
4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-12-7-5-11(6-8-12)10-14-17-16-13-4-2-1-3-9-18(13)14/h5-8H,1-4,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHHZCFNVXBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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